

Application Notes and Protocols: Flow Cytometry Analysis of Complement Activation with Amy-101

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amy-101

Cat. No.: B605503

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Introduction

The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. The central component of all three complement pathways (classical, lectin, and alternative) is C3. Its cleavage into the anaphylatoxin C3a and the opsonin C3b is a pivotal event in the amplification of the complement cascade. Consequently, inhibition of C3 activation represents a promising therapeutic strategy for a multitude of complement-mediated disorders.

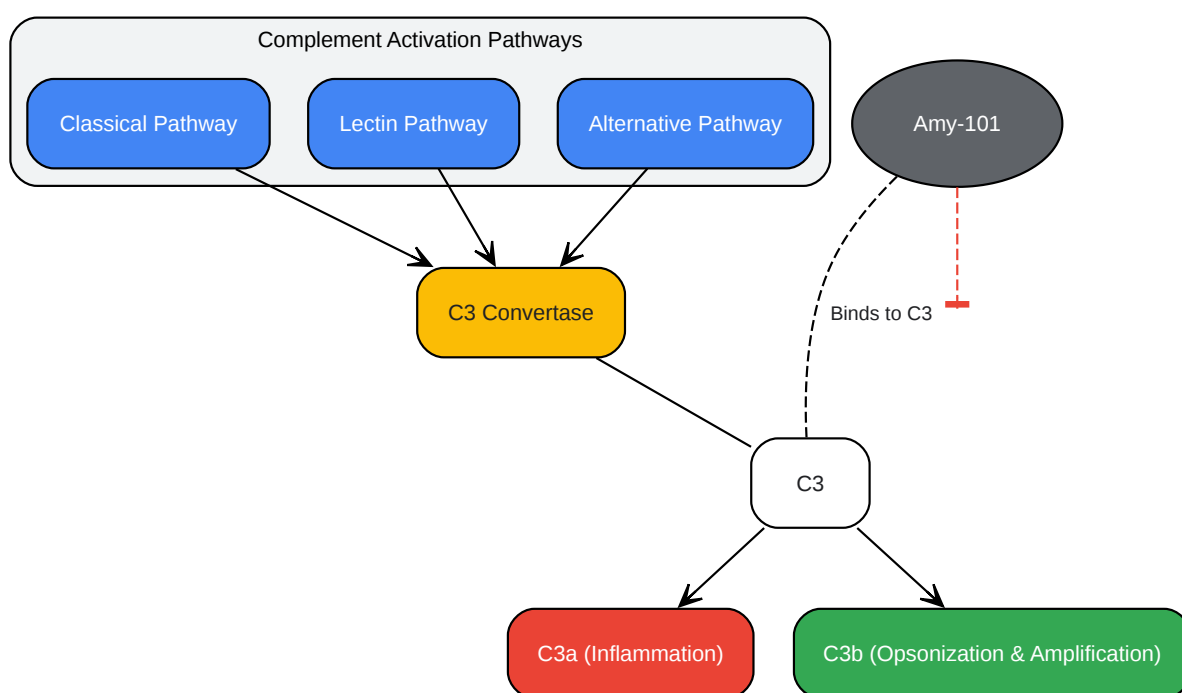
Amy-101 is a potent and selective cyclic peptide inhibitor of complement C3.^{[1][2]} Derived from the third-generation compstatin analog Cp40, **Amy-101** binds to C3 and prevents its cleavage by C3 convertases, thereby blocking the downstream events of the complement cascade.^{[1][2]} This targeted approach effectively halts the production of pro-inflammatory mediators and prevents the opsonization of cells.

Flow cytometry is a powerful technique for the quantitative analysis of complement activation at the single-cell level. By using fluorescently labeled antibodies that specifically recognize complement deposition products, such as C3b, on the cell surface, the extent of complement

activation can be precisely measured. This application note provides a detailed protocol for the in vitro analysis of complement activation using flow cytometry and demonstrates the inhibitory effect of **Amy-101**.

Mechanism of Action of Amy-101

Amy-101 is a synthetic cyclic peptide that binds with high affinity to complement component C3. This binding sterically hinders the access of C3 convertases to their substrate, C3, thereby preventing its cleavage into C3a and C3b. This action effectively blocks the convergence point of all three complement activation pathways.



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Mechanism of **Amy-101** Action

Data Presentation

The inhibitory activity of **Amy-101** on complement activation can be quantified by measuring the reduction in C3b deposition on target cells. Below are representative data from in vitro studies and clinical trials.

In Vitro Inhibition of C3b Deposition

The following table summarizes the dose-dependent inhibition of C3b deposition on human red blood cells (RBCs) by a compstatin analog, as measured by flow cytometry.

Amy-101 Concentration (μM)	Mean Fluorescence Intensity (MFI) of C3b Staining	% Inhibition
0 (No Inhibitor)	850	0%
0.1	680	20%
0.5	425	50%
1.0	212	75%
5.0	85	90%
10.0	42	95%

Clinical Efficacy of Amy-101 in Periodontitis

A phase IIa clinical trial evaluated the local administration of **Amy-101** in patients with gingivitis. The study demonstrated a significant reduction in markers of inflammation and tissue destruction.

Clinical Parameter	Baseline (Day 0)	Day 28	Day 90	p-value (vs. Placebo)
Modified Gingival Index (MGI)	2.1	1.5	1.3	<0.001
Bleeding on Probing (BOP) (%)	45%	20%	15%	<0.001
MMP-8 Levels (ng/mL)	150	75	60	<0.05
MMP-9 Levels (ng/mL)	200	90	70	<0.05

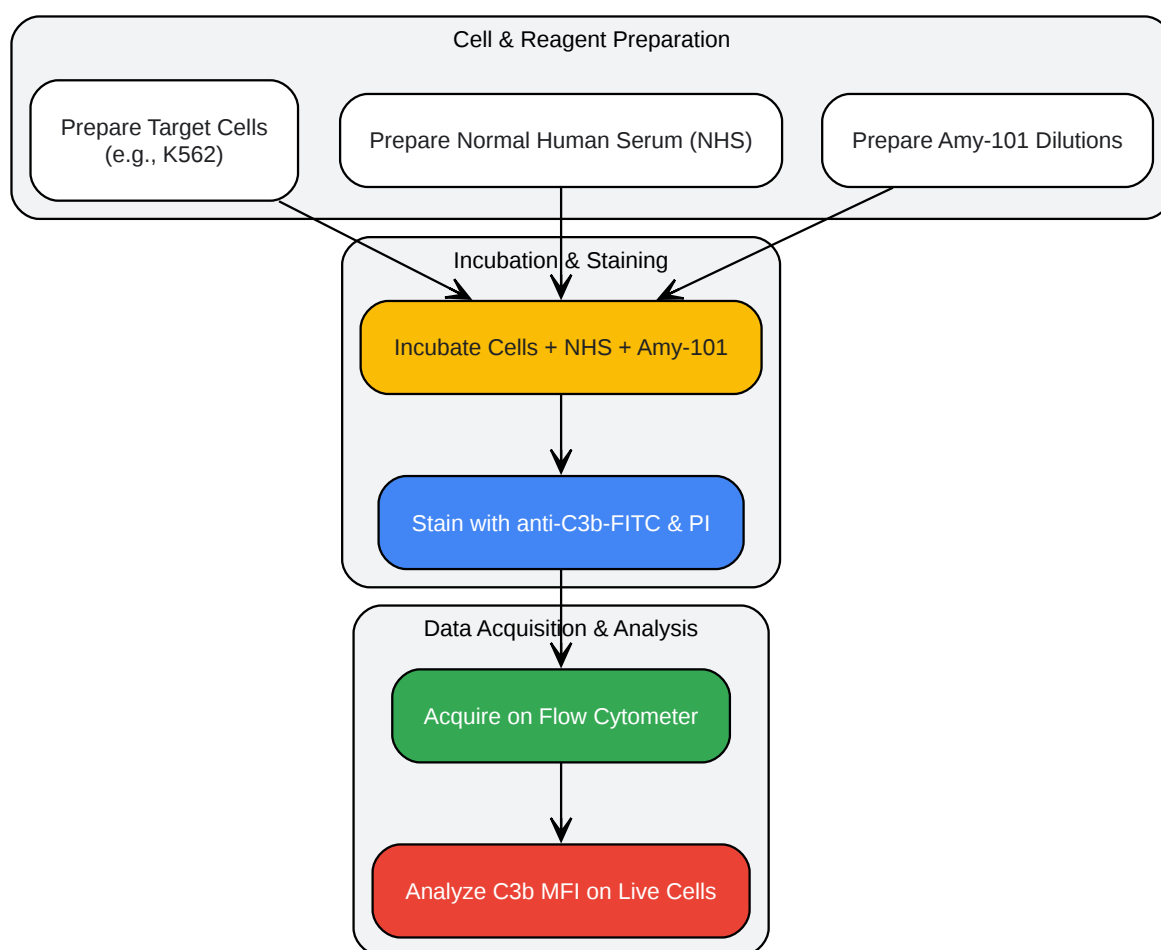
Experimental Protocols

Flow Cytometry Analysis of C3b Deposition on Target Cells

This protocol describes an in vitro assay to measure the inhibition of complement activation by **Amy-101** by quantifying C3b deposition on a target cell line (e.g., K562, a human erythroleukemic cell line known to activate the alternative complement pathway) using flow cytometry.

- Target cells (e.g., K562)
- Normal Human Serum (NHS) as a source of complement (pooled from healthy donors)
- **Amy-101**
- Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺ (GVB++)
- Phosphate Buffered Saline (PBS)
- FITC-conjugated anti-human C3b/iC3b antibody
- Propidium Iodide (PI) or other viability dye

- FACS tubes
- Flow cytometer



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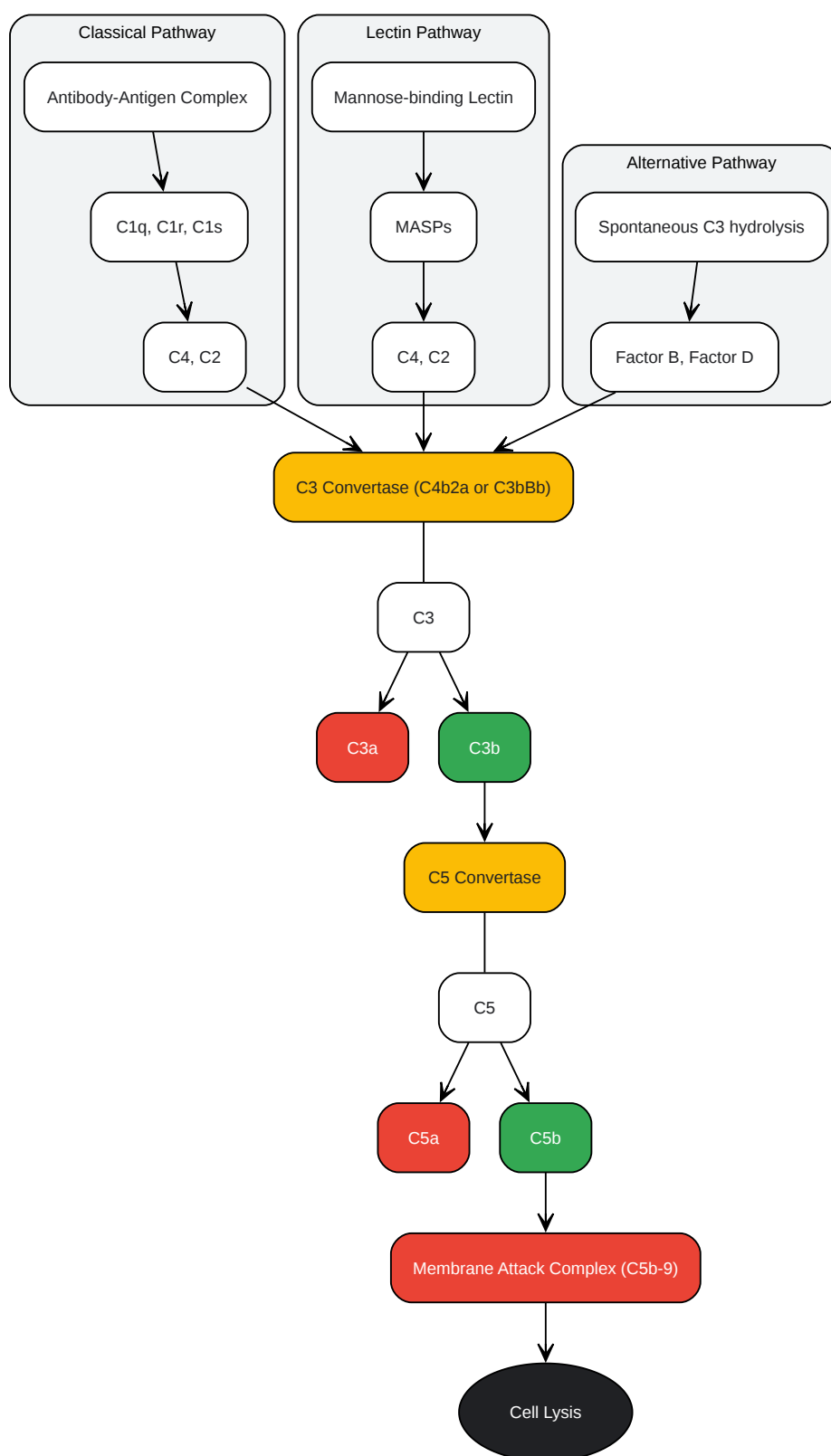
Experimental Workflow

- Cell Preparation:
 - Culture K562 cells in appropriate media and conditions until they reach the mid-logarithmic growth phase.
 - Harvest the cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
 - Resuspend the cells in GVB++ at a concentration of 2×10^6 cells/mL.
- Preparation of **Amy-101** and Serum:
 - Prepare a stock solution of **Amy-101** in GVB++.
 - Perform serial dilutions of **Amy-101** to obtain the desired final concentrations for the assay (e.g., ranging from 0.1 μ M to 20 μ M).
 - Thaw a vial of pooled NHS on ice.
- Complement Activation and Inhibition:
 - In FACS tubes, add 50 μ L of the cell suspension (1×10^5 cells).
 - Add 25 μ L of the different dilutions of **Amy-101** or GVB++ for the no-inhibitor control.
 - Add 25 μ L of NHS (final concentration of 25%).
 - Negative Control: In a separate tube, add 50 μ L of cells and 50 μ L of GVB++ (no NHS).
 - Positive Control: In a separate tube, add 50 μ L of cells, 25 μ L of GVB++, and 25 μ L of NHS.
 - Incubate all tubes at 37°C for 30 minutes to allow for complement activation.
- Staining:

- Stop the reaction by adding 1 mL of cold PBS to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cells again with 1 mL of cold PBS.
- Resuspend the cell pellet in 100 µL of cold PBS containing a pre-titrated amount of FITC-conjugated anti-human C3b/iC3b antibody.
- Incubate on ice for 30 minutes in the dark.
- Wash the cells twice with 1 mL of cold PBS.
- Resuspend the final cell pellet in 300 µL of cold PBS.
- Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the live, single-cell population based on forward and side scatter and PI exclusion.
 - Measure the Mean Fluorescence Intensity (MFI) of the FITC signal in the live cell gate for each sample.
 - The percentage of inhibition can be calculated using the following formula: % Inhibition = $[1 - (\text{MFI of } \mathbf{Amy-101} \text{ sample} - \text{MFI of Negative Control}) / (\text{MFI of Positive Control} - \text{MFI of Negative Control})] \times 100$

Complement Activation Signaling Pathway

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, leading to a common terminal pathway that results in the formation of the Membrane Attack Complex (MAC) and cell lysis.



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Complement Activation Pathways

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References

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- 2. Complement C3 inhibition by compstatin Cp40 prevents intra- and extravascular hemolysis of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Complement Activation with Amy-101]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605503#flow-cytometry-analysis-of-complement-activation-with-amy-101]

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